N-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11ClFN3O3S and its molecular weight is 355.77. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
The molecular structure of derivatives of N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide showcases the importance of intramolecular hydrogen bonds and the stability provided by these interactions. The heterocyclic thiazine rings in these compounds adopt specific conformations, essential for their biological activity and interaction with biological targets (Siddiqui et al., 2008).
Catalytic Efficiency in Synthesis Reactions
Compounds within this class have been utilized as efficient and homogeneous catalysts for synthesizing various heterocyclic derivatives. Their catalytic roles are highlighted in the one-pot synthesis of pyrans and phthalazine derivatives, demonstrating their utility in green chemistry and synthetic methodologies (Khazaei et al., 2015).
Antimicrobial Activity
The synthesis and structural modification of these compounds have been pursued for antimicrobial applications. Specific derivatives have shown promising results against various pathogenic bacterial strains, indicating their potential as novel antimicrobial agents (Sah et al., 2014).
Cognitive Enhancement Potential
Research into fluorinated derivatives of this compound class has identified compounds with significant cognitive enhancement effects through positive allosteric modulation of AMPA receptors. Such findings underscore the potential for therapeutic applications in neurodegenerative diseases and cognitive disorders (Francotte et al., 2010).
Antifungal and Antibacterial Drug Candidates
Derivatives of N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide have been synthesized with potential antifungal and antibacterial applications. Their enhanced activity compared to reference drugs emphasizes the importance of structural modification in developing more effective treatment options (Dabholkar & Parab, 2011).
KATP Channel Activation and Tissue Selectivity
The modification of these compounds has led to the discovery of selective activators of ATP-sensitive potassium channels, with implications for diabetes treatment and vascular disease management. The structural diversity within this compound class allows for fine-tuning of tissue selectivity and therapeutic efficacy (de Tullio et al., 2003).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity of these types of compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Given the wide range of biological activities associated with compounds containing a 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that hms3512m17 could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3S/c15-8-1-4-10(5-2-8)17-14(20)13-18-11-7-9(16)3-6-12(11)23(21,22)19-13/h1-7,13,18-19H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQTXKFQNZZSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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